molecular formula C14H15N5O3S B2401847 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide CAS No. 2034338-08-2

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2401847
CAS No.: 2034338-08-2
M. Wt: 333.37
InChI Key: DYVIFRUQWTUMFP-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-9-7-16-11(8-15-9)14(20)17-10-4-5-12-13(6-10)19(3)23(21,22)18(12)2/h4-8H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVIFRUQWTUMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S and a molecular weight of approximately 384.4 g/mol. Its structure incorporates both thiadiazole and pyrazine functionalities, which are known to influence its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that ensure the compound maintains its desired chemical properties for further applications in research and development.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds with similar structures. For instance, derivatives exhibiting α-glucosidase inhibitory activity have shown promising results:

CompoundIC50 (μM)Mechanism
2B2.62 ± 0.30Competitive inhibition
Acarbose37.38 ± 1.37Standard reference

The compound's ability to lower blood glucose levels was significant when administered in vivo. For example, at a dosage of 20 mg/kg body weight, substantial reductions in blood glucose levels were observed over time .

Antioxidant Activity

Compounds related to this compound have also been evaluated for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .

Case Studies

Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with the compound at varying doses (10 mg/kg and 20 mg/kg), significant reductions in serum glucose levels were recorded over a 28-day period. The most notable decrease was from 379.31 ± 4.98 mg/dL to 155.09 ± 4.55 mg/dL at the highest dosage by the end of the study period.

Case Study 2: In vitro Antioxidant Evaluation
Another study assessed the antioxidant capacity of related thiadiazole compounds using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds exhibited high antioxidant activity comparable to established antioxidants like ascorbic acid .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylpyrazine-2-carboxamide exhibit significant anticancer activities. For instance, derivatives with similar structures have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. These compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. The docking studies indicate that further structural optimization could enhance its anti-inflammatory properties .

Antimicrobial Activity
The compound's structural features may also confer antimicrobial activity. Compounds with similar thiadiazole and pyrazine frameworks have shown efficacy against various bacterial strains in vitro . The lipophilicity of these compounds facilitates their transport across cell membranes to target sites within microbial cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of thymidylate synthase with IC50 values 0.47–1.4 µM
Anti-inflammatoryPotential 5-LOX inhibitor identified through docking studies
AntimicrobialEfficacy against bacterial strains demonstrated in vitro

Case Study: Anticancer Activity

In a study conducted by Du et al., the compound was modeled for its anticancer effects targeting TS proteins. The synthesized derivatives showed promising results as inhibitors and were recommended for further development as therapeutic agents .

Case Study: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential using in silico methods to predict interactions with the 5-LOX enzyme. The findings suggested that modifications to the compound's structure could enhance its efficacy as an anti-inflammatory agent .

Q & A

Q. Methodological Steps :

Ortho-lithiation : Use n-BuLi at −78°C in THF for regioselective functionalization.

Nucleophilic Coupling : React with 2-chloro-6-methylphenyl isocyanate.

Protection/Deprotection : Employ 4-methoxybenzyl (PMB) groups for amine protection; remove with TFA/water.

How can researchers confirm the structural integrity of this compound and its intermediates?

Basic Research Focus
Structural validation requires multi-spectroscopic analysis:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ ~2.5 ppm; aromatic protons at δ ~7–8 ppm) .
  • X-ray Diffraction : Resolve crystallographic data for bond lengths/angles, especially for sulfonamide and pyrazine moieties .

Advanced Tip : Use ab initio computational methods (e.g., DFT) to compare experimental and theoretical spectra for ambiguous signals.

What strategies address low yields in the final coupling step of the synthesis?

Advanced Research Focus
Yield optimization hinges on reaction kinetics and catalyst selection:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, or CuI for Ullmann-type reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may increase side reactions.
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis of isocyanate intermediates) .

Data Contradiction Example : If isolated yields diverge from theoretical calculations (e.g., 70% vs. 95%), re-examine stoichiometry or intermediate stability under reaction conditions.

How can molecular docking elucidate the biological mechanism of this compound?

Advanced Research Focus
Docking studies predict binding interactions with target proteins (e.g., kinases, enzymes):

Protein Preparation : Retrieve target structures from PDB (e.g., 4MKC for kinase domains).

Ligand Optimization : Minimize energy of the compound using MMFF94 force fields.

Pose Analysis : Compare binding modes (e.g., hydrogen bonds with active-site residues, π-π stacking with aromatic pockets) .

Case Study : Analogous thiazole-carboxamides show affinity for ATP-binding pockets via hydrophobic interactions with valine/leucine residues .

How should researchers resolve contradictions in spectral data for intermediates?

Advanced Research Focus
Contradictions often arise from tautomerism or solvent artifacts:

  • Tautomeric Equilibria : For thiadiazole intermediates, use variable-temperature NMR to identify dynamic proton exchanges .
  • Solvent Polarity : Compare ¹H NMR in CDCl₃ vs. DMSO-d₆; polar solvents may stabilize charged species.
  • X-ray Co-Crystallization : Co-crystallize intermediates with stabilizing agents (e.g., acetic acid) to trap specific conformers .

Example : In X-ray studies of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, co-crystals with acetic acid resolved ambiguities in amide bonding .

What in vitro assays are suitable for evaluating bioactivity?

Advanced Research Focus
Prioritize target-specific assays:

Kinase Inhibition : Use ADP-Glo™ assays for IC₅₀ determination against Src-family kinases.

Antimicrobial Activity : Follow CLSI guidelines for MIC testing against S. aureus or E. coli .

Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess selectivity.

Data Interpretation : Normalize results against controls (e.g., DMSO vehicle) and validate with dose-response curves.

How can computational methods predict metabolic stability?

Advanced Research Focus
Leverage in silico tools:

  • CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylpyrazine oxidation).
  • Metabolite Identification : Combine molecular dynamics (MD) simulations with mass spectral fragmentation patterns.

Validation : Compare predictions with experimental microsomal stability data (e.g., rat liver microsomes).

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